4-Phenylpent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylpent-1-en-3-ol is an organic compound with the molecular formula C11H14O It is a member of the vinyl/allyl alcohol class and is characterized by the presence of a phenyl group attached to a pentenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenylpent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acetaldehyde in the presence of a base, followed by hydrogenation. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-penten-2-one to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products Formed:
Oxidation: 4-Phenylpent-1-en-3-one or 4-Phenylpent-1-en-3-al.
Reduction: 4-Phenylpentan-3-ol.
Substitution: 4-Phenylpent-1-en-3-chloride.
Wissenschaftliche Forschungsanwendungen
4-Phenylpent-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 4-Phenylpent-1-en-3-ol involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms that lead to physiological responses such as anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pent-1-en-3-ol: Similar structure but lacks the phenyl group.
Oct-1-en-3-ol: Longer carbon chain with similar functional groups.
4-Phenylbut-1-en-3-ol: Shorter carbon chain but similar phenyl and hydroxyl groups.
Uniqueness: 4-Phenylpent-1-en-3-ol is unique due to the presence of both a phenyl group and an unsaturated alcohol moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
36004-05-4 |
---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 |
InChI-Schlüssel |
AWMOUJIWJFZMKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.